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molecular formula C9H8BrClO3 B8545805 5-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester

5-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester

Cat. No. B8545805
M. Wt: 279.51 g/mol
InChI Key: OWWGZRIWYFFCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459472B2

Procedure details

Methyl Iodide (3.83 g, 27.04 mmol) was added to a solution of 5-Bromo-3-chloro-2-hydroxy-benzoic acid (1.7 g, 6.76 mmol) and Cs2CO3 (4.83 g, 14.86 mmol) in DMF (10 mL) and heated at 50° C. for 12 h. The reaction mixture was diluted with EtOAc (30 mL) and filtered over celite pad. Filtrate was washed with water, brine and dried over Na2SO4. Solvent was removed and the residue was purified by silicagel column chromagography to get pure 5-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester (1.56 g)
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Br:3][C:4]1[CH:5]=[C:6]([Cl:14])[C:7](O)=[C:8]([CH:12]=1)C(O)=O.[C:15]([O-:18])([O-])=[O:16].[Cs+].[Cs+].CN([CH:24]=[O:25])C>CCOC(C)=O>[CH3:1][O:18][C:15](=[O:16])[C:8]1[CH:12]=[C:4]([Br:3])[CH:5]=[C:6]([Cl:14])[C:7]=1[O:25][CH3:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.83 g
Type
reactant
Smiles
CI
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)O)Cl
Name
Cs2CO3
Quantity
4.83 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite pad
WASH
Type
WASH
Details
Filtrate was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silicagel column chromagography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Br)Cl)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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